magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate

Description

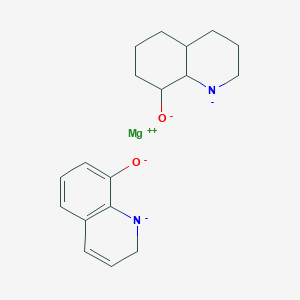

Magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate (CAS: 14639-28-2) is a coordination complex where magnesium is chelated by two deprotonated 8-hydroxyquinoline ligands. Its IUPAC name is magnesium; quinolin-8-olate, and it is alternatively termed bis(quinolin-8-olato-N1,O8)magnesium or magnesium 8-hydroxyquinolinate . The molecular formula is C₁₈H₁₂MgN₂O₂, with a PubChem CID of 106206 . The structure comprises a central Mg²⁺ ion coordinated via the N1 and O8 atoms of two 8-hydroxyquinoline ligands, forming a stable octahedral complex.

This compound is notable for its analytical applications, particularly in complexometric titrations for selective precipitation of magnesium in the presence of calcium, as demonstrated in calcite and limestone analysis . Its synthesis typically involves reacting 8-hydroxyquinoline with magnesium salts under controlled conditions, yielding a dark-colored precipitate with high thermal stability .

Properties

CAS No. |

14639-28-2 |

|---|---|

Molecular Formula |

C18H22MgN2O2-2 |

Molecular Weight |

322.7 g/mol |

IUPAC Name |

magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate |

InChI |

InChI=1S/C9H15NO.C9H8NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h7-9H,1-6H2;1-5,11H,6H2;/q-2;-1;+2/p-1 |

InChI Key |

LYNIDYLJZKTAKH-UHFFFAOYSA-M |

SMILES |

C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |

Canonical SMILES |

C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |

Origin of Product |

United States |

Biological Activity

The compound magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate is a derivative of quinoline and has garnered interest due to its potential biological activities. Quinoline derivatives are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented as:

with a molecular weight of approximately 312.6051 g/mol. It features a magnesium ion coordinated with two quinoline-derived ligands which may enhance its biological efficacy through chelation and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, hybrids containing quinoline moieties have been tested against melanoma, breast (MCF-7), and lung (A549) cancer cells. The mechanism involves the activation of the enzyme DT-diaphorase (NQO1), which catalyzes the reduction of quinone to hydroquinone while generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5,8-quinolinedione | MCF-7 | 0.25 |

| 6-chloro-7-(quinolin-8-yloxy)isoquinoline | Colo-829 | 0.17 |

| 5,8-dihydroxyquinoline | A549 | 0.30 |

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The ability to disrupt bacterial membranes and inhibit vital enzymatic processes has been documented. The magnesium complex may increase the solubility and bioavailability of these compounds, enhancing their efficacy against pathogens.

Role in Magnesium Regulation

Magnesium plays a crucial role in numerous biological processes including enzyme function and cellular signaling. Recent developments in fluorescent probes derived from hydroxyquinoline have shown that they can serve as effective indicators for intracellular magnesium levels. These derivatives bind magnesium ions with high affinity and exhibit significant fluorescence changes upon binding . This property can be utilized for studying magnesium homeostasis in various physiological conditions.

Study on NQO1 Activation

A study investigated the effect of various quinoline derivatives on NQO1 activity in human cancer cell lines. It was found that compounds with higher NQO1 expression levels showed increased cytotoxicity due to enhanced ROS production . This suggests that targeting NQO1 with magnesium-containing quinoline derivatives could be a viable strategy for developing new anticancer therapies.

Imaging Studies

Another research focused on using DCHQ derivatives as fluorescent probes for real-time imaging of magnesium ions in live cells. The results indicated that these compounds could successfully map intracellular magnesium distribution and dynamics under different physiological stimuli . This capability opens avenues for further research into the role of magnesium in cellular processes.

Scientific Research Applications

Analytical Chemistry Applications

Magnesium 8-hydroxyquinolinate is primarily used as a reagent in analytical chemistry for the determination of various metal ions, including aluminum and beryllium. Its ability to form stable chelates makes it an effective precipitating agent.

Case Study: Determination of Aluminum

A notable application of magnesium 8-hydroxyquinolinate is in the precipitation of aluminum from solutions. A study described a method where aluminum was precipitated as aluminum oxyquinolate from an acetic-acid solution buffered with ammonium acetate. The results indicated that this method allows for a rapid and effective separation of aluminum from magnesium, enhancing the accuracy of aluminum quantification in complex samples .

| Metal Ion | Precipitation Method | Result |

|---|---|---|

| Aluminum | Oxyquinolate method | High recovery rate |

| Beryllium | Double precipitation | Minimal contamination |

Biochemical Applications

In biochemistry, magnesium 8-hydroxyquinolinate serves as a potential therapeutic agent due to its chelating properties. It has been studied for its effects on metal ion homeostasis in biological systems.

Case Study: Chelation Therapy

Research has shown that compounds like magnesium 8-hydroxyquinolinate can effectively chelate toxic metals such as lead and cadmium, thereby reducing their bioavailability and toxicity in biological systems. This property is particularly relevant in developing treatments for heavy metal poisoning .

Material Science Applications

The compound is also investigated for its use in materials science, particularly in the synthesis of luminescent materials and organic semiconductors.

Case Study: Synthesis of Luminescent Materials

A study focused on the green synthesis of magnesium 8-hydroxyquinolinate demonstrated its potential as a precursor for luminescent materials. The synthesized compound exhibited promising photophysical properties, making it suitable for applications in optoelectronics .

Environmental Applications

The environmental implications of magnesium 8-hydroxyquinolinate are significant, especially in the context of wastewater treatment and remediation technologies.

Case Study: Heavy Metal Removal

Research has highlighted the efficacy of magnesium 8-hydroxyquinolinate in removing heavy metals from contaminated water sources. Its ability to form stable complexes with various metal ions facilitates the development of efficient water purification strategies .

Comparison with Similar Compounds

Magnesium 8-Hydroxyquinolinate vs. Triazoloquinazolinone Derivatives (5f, 5g, 5h)

- Structure: The triazoloquinazolinones (e.g., 5f, 5g, 5h) feature fused triazole and quinazoline rings, whereas the magnesium complex is a metal-coordinated derivative of hydrogenated 8-hydroxyquinoline .

- Synthesis: Magnesium complex: Formed via chelation of Mg²⁺ with 8-hydroxyquinoline ligands. Triazoloquinazolinones: Synthesized in DMF using K₂CO₃ and alkyl halides, followed by recrystallization .

- Characterization : Both classes use IR, NMR, and MS for structural confirmation, but the magnesium complex additionally relies on complexometric titration for analytical validation .

Magnesium 8-Hydroxyquinolinate vs. Tetrahydroquinolone Derivatives (e.g., 2-Methyl-THQ)

- Structure: Tetrahydroquinolones (THQs) like 2-methyl-THQ are partially hydrogenated quinolines lacking metal coordination .

- Applications :

Magnesium 8-Hydroxyquinolinate vs. Quinoline-4-Carboxylic Acid Derivatives (4a-4e, 8a-8e)

- Functionalization: Magnesium complex: Features unsubstituted 8-hydroxyquinoline ligands. Carboxylic acid derivatives: Bear substituents like methylthio or methylsulfonyl groups at the 7,8-positions .

- Synthesis :

Tabulated Comparison of Key Properties

Analytical and Functional Differences

- Selectivity: The magnesium complex exhibits high selectivity for Mg²⁺ in the presence of Ca²⁺, enabled by pH-controlled precipitation with potassium quinolin-8-olate . In contrast, triazoloquinazolinones and carboxylic acid derivatives are optimized for biological activity (e.g., enzyme inhibition) .

- Thermal Stability: The magnesium complex decomposes at elevated temperatures without melting, whereas triazoloquinazolinones and THQ derivatives typically have defined melting points (e.g., 5h: ~250°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing magnesium 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a two-step process:

Ligand Preparation : Synthesize the quinolin-8-ol ligand via cyclization or coupling reactions. For example, adapt Suzuki-Miyaura cross-coupling (as in ) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), aryl halides, and boronic acids under reflux (80°C, 24h) in a toluene/methanol/Na₂CO₃ solvent system.

Complexation : React the ligand with magnesium salts (e.g., MgCl₂) in anhydrous conditions. Optimize stoichiometry (1:2 Mg:ligand) and solvent polarity (e.g., THF or DMF) to enhance yield. Monitor purity via TLC and confirm via elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this magnesium complex?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) by growing single crystals via slow evaporation in ethanol/water mixtures.

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to confirm ligand structure and assess complexation-induced shifts (e.g., downfield shifts for coordinating O/N atoms).

- UV-Vis and IR : Identify ligand-to-metal charge transfer (LMCT) bands (300–500 nm) and shifts in ν(C-O) or ν(Mg-N) stretches .

Q. How can researchers assess the solubility and stability of this complex under varying experimental conditions?

- Methodological Answer : Conduct systematic solubility tests in solvents (e.g., DMSO, THF, water) using dynamic light scattering (DLS) or UV-Vis absorbance. For stability, perform thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures and monitor hydrolytic stability via pH-controlled aqueous studies (e.g., pH 2–12) with HPLC tracking .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic structure and reactivity of this magnesium complex?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the Mg-ligand bonding using B3LYP/6-311+G(d,p) basis sets. Compare calculated HOMO-LUMO gaps with experimental UV-Vis data to validate electronic transitions.

- Molecular Dynamics (MD) : Simulate solvent interactions in COMSOL Multiphysics to predict solubility trends or aggregation behavior. Pair with AI-driven parameter optimization (e.g., neural networks) to refine force fields .

Q. How does this complex perform in catalytic applications, such as organic transformations or energy-related processes?

- Methodological Answer : Design catalytic test systems:

- Cross-Coupling Reactions : Evaluate catalytic efficiency in Suzuki or Heck reactions under inert atmospheres. Compare turnover numbers (TON) with palladium-only systems.

- Combustion Studies : Test as a fuel additive (e.g., in non-automotive combustion) using bomb calorimetry. Monitor emissions (CO, NOx) via gas chromatography (GC) to assess catalytic reduction efficiency .

Q. How can contradictory data on the complex’s stability or reactivity be resolved methodologically?

- Methodological Answer :

- Controlled Replication : Repeat experiments under strictly anhydrous vs. humid conditions to isolate moisture sensitivity.

- Advanced Analytics : Use X-ray absorption spectroscopy (XAS) to detect transient intermediates or polymorphic forms. Cross-validate with synchrotron XRD to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.